molecular formula C8H9ClF3N B13915071 (1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride

Cat. No.: B13915071
M. Wt: 211.61 g/mol
InChI Key: LVCPGFLUHBIWAJ-PGMHMLKASA-N
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Description

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. These compounds are characterized by the presence of a phenyl group attached to an ethylamine chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,3,5-trifluorobenzaldehyde.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2,3,5-trifluorobenzaldehyde with an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of trifluoromethyl ketones or aldehydes.

    Reduction: Formation of trifluoromethyl alcohols or amines.

    Substitution: Introduction of various functional groups like halides, hydroxyl, or amino groups.

Scientific Research Applications

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2,3,4-trifluorophenyl)ethanamine;hydrochloride
  • (1R)-1-(2,3,6-trifluorophenyl)ethanamine;hydrochloride
  • (1R)-1-(2,4,5-trifluorophenyl)ethanamine;hydrochloride

Uniqueness

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

(1R)-1-(2,3,5-trifluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c1-4(12)6-2-5(9)3-7(10)8(6)11;/h2-4H,12H2,1H3;1H/t4-;/m1./s1

InChI Key

LVCPGFLUHBIWAJ-PGMHMLKASA-N

Isomeric SMILES

C[C@H](C1=C(C(=CC(=C1)F)F)F)N.Cl

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)N.Cl

Origin of Product

United States

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